![molecular formula C19H15N3O3 B2854040 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide CAS No. 2034351-71-6](/img/structure/B2854040.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a pyridine ring, a quinoline ring, and a furo[2,3-c]pyridine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be synthesized using methods such as the Bohlmann-Rahtz Pyridine Synthesis or the Hantzsch Dihydropyridine Synthesis . The quinoline ring could be synthesized using the Skraup-Doebner-Von Miller quinoline synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and quinoline rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group could participate in reactions like hydrolysis, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar functional groups, the size and shape of the molecule, and the distribution of charge could affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Drug Discovery and Development
Quinoline derivatives are pivotal in drug discovery due to their broad spectrum of biological activities. They serve as key templates for synthesizing new drugs with potential therapeutic effects . The compound could be explored for its pharmacological properties, possibly leading to the development of new medications.
Antimicrobial Agents
Quinoline compounds have been identified to possess antimicrobial properties, making them valuable in the development of new antibiotics . Research into the antimicrobial efficacy of this compound could contribute to combating resistant strains of bacteria.
Anticancer Research
The structural motif of quinoline is common in many anticancer agents. Investigating the anticancer potential of this compound could lead to the discovery of novel oncological treatments .
Environmental Chemistry
The synthesis of quinoline derivatives can have environmental implications. Green chemistry approaches to synthesize such compounds, including the one , minimize environmental impact and are an active area of research .
Organic Synthesis and Industrial Chemistry
Quinoline and its derivatives are important in synthetic organic chemistry, serving as intermediates in the synthesis of various industrial chemicals . This compound could be utilized in the synthesis of dyes, solvents, or other industrial materials.
Neuropharmacology
Due to the ability of quinoline derivatives to cross the blood-brain barrier, they are studied for their potential in treating neurological disorders . The compound could be investigated for its effects on central nervous system diseases.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18(15-3-4-16-14(12-15)2-1-7-20-16)21-8-10-22-9-5-13-6-11-25-17(13)19(22)24/h1-7,9,11-12H,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSJRKWHBJTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

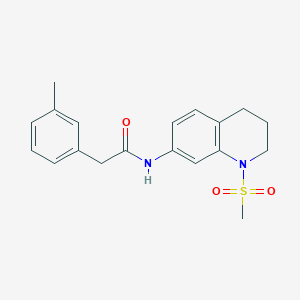
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2853959.png)
![4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B2853960.png)

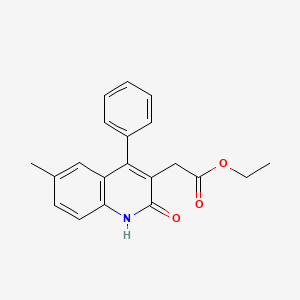
![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)

![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)
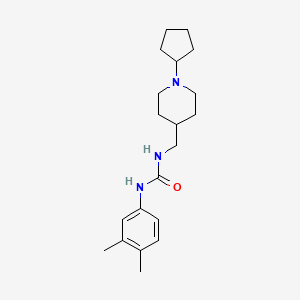

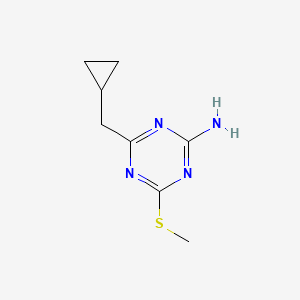
![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)
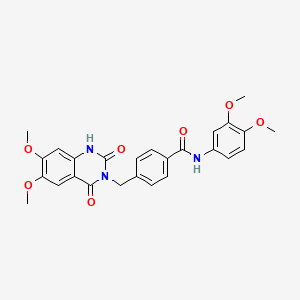
![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)